[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol
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Overview
Description
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is an organic compound belonging to the class of cycloalkenes It features a cyclopentene ring with various substituents, including an isopropenyl group, a methyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, such as the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring . The reaction conditions typically require a catalyst and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps such as distillation or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, the hydroxymethyl group can form hydrogen bonds, affecting the compound’s binding affinity to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler cycloalkene with no substituents.
1-methylcyclopentene: A cyclopentene with a single methyl group.
2-hydroxymethylcyclopentene: A cyclopentene with a hydroxymethyl group.
Uniqueness
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
60168-94-7 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h9,11H,1,4-6H2,2-3H3 |
InChI Key |
KIGJGCPWLLIPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CO |
Origin of Product |
United States |
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